molecular formula C25H26N4 B12046595 1-[(4-Butylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-Butylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12046595
M. Wt: 382.5 g/mol
InChI Key: ATOLTBVGBPRNOK-UHFFFAOYSA-N
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Description

1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound known for its unique structural properties

Preparation Methods

The synthesis of 1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the butylanilino, ethyl, and methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

1-(4-butylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H26N4/c1-4-6-9-18-12-14-19(15-13-18)27-24-20(5-2)17(3)21(16-26)25-28-22-10-7-8-11-23(22)29(24)25/h7-8,10-15,27H,4-6,9H2,1-3H3

InChI Key

ATOLTBVGBPRNOK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC

Origin of Product

United States

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